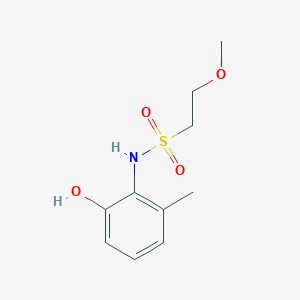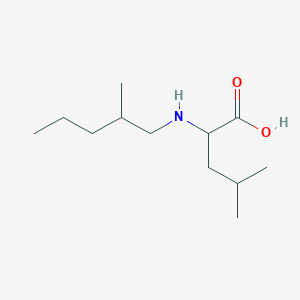![molecular formula C16H21ClN2S B7588592 N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine, also known as TBOA, is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.
作用机制
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine acts as a non-transportable substrate for EAATs, binding to the transporters and blocking the uptake of glutamate. This results in an increase in the extracellular levels of glutamate, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and metabotropic glutamate receptors (mGluRs). Activation of these receptors can lead to enhanced neuronal activity and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, promoting neuroprotection, and reducing seizure activity. It has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. In addition, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has several advantages for lab experiments, including its high potency and selectivity for EAATs. It also has a long half-life, which allows for sustained effects on glutamate levels. However, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has some limitations for lab experiments, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine research, including exploring its therapeutic potential in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine, as well as its potential side effects and toxicity. In addition, new N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine analogs may be developed to improve its potency, selectivity, and safety profile. Finally, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine may also be used as a tool for studying the role of glutamate and EAATs in various neurological processes.
合成方法
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine can be synthesized through a multistep process involving the reaction of 2-chloroacetophenone with tert-butylamine, followed by the reaction of the resulting intermediate with thioacetamide. The final product is obtained through the reaction of the thiazoline intermediate with 2-chlorobenzaldehyde.
科学研究应用
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, the major excitatory neurotransmitter in the brain. By inhibiting EAATs, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine increases the extracellular levels of glutamate, which can lead to enhanced neuronal activity and synaptic plasticity.
属性
IUPAC Name |
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2S/c1-11(13-7-5-6-8-14(13)17)18-9-12-10-19-15(20-12)16(2,3)4/h5-8,10-11,18H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJULKPPJRVLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NCC2=CN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)


![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)